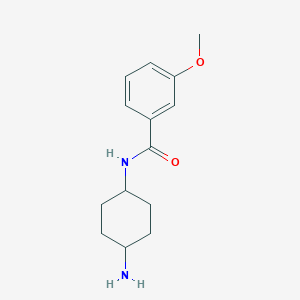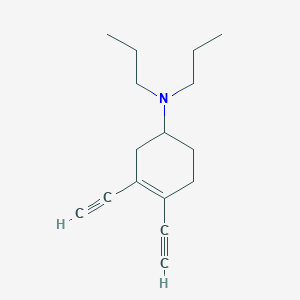
3-Ethenylidenenonan-1-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethenylidenenonan-1-OL is an organic compound with the molecular formula C11H20O It is a primary alcohol characterized by the presence of a hydroxyl group (-OH) attached to a nonane chain with an ethenylidene substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethenylidenenonan-1-OL can be achieved through several methods. One common approach involves the selective hydrogenation of 3-hexyn-1-ol to (Z)-3-hexen-1-ol using heterogeneous catalysts with low palladium (Pd) and copper (Cu) contents on alumina . The reaction parameters, such as substrate/catalyst molar ratio, time, temperature, and the nature of the solvent, play crucial roles in determining the reaction outcome.
Industrial Production Methods
Industrial production of this compound typically involves multi-step manipulations from readily available materials. The use of reducing agents like lithium aluminum hydride (LiAlH4) or methyl lithium (MeLi) in the final step is common . The process requires careful control of reaction conditions to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
3-Ethenylidenenonan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alkanes.
Substitution: Alkyl halides and other substituted derivatives.
科学的研究の応用
3-Ethenylidenenonan-1-OL has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications.
作用機序
The mechanism of action of 3-Ethenylidenenonan-1-OL involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. The compound’s unique structure allows it to participate in various biochemical reactions, potentially affecting cellular processes .
類似化合物との比較
Similar Compounds
3-Hexyn-1-ol: A precursor in the synthesis of 3-Ethenylidenenonan-1-OL.
3-Hexen-1-ol: An isomer with similar chemical properties.
Nonan-1-ol: A primary alcohol with a similar carbon chain length but lacking the ethenylidene substituent.
Uniqueness
This compound is unique due to its ethenylidene substituent, which imparts distinct chemical and physical properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and reactivity.
特性
CAS番号 |
821783-02-2 |
|---|---|
分子式 |
C11H20O |
分子量 |
168.28 g/mol |
InChI |
InChI=1S/C11H20O/c1-3-5-6-7-8-11(4-2)9-10-12/h12H,2-3,5-10H2,1H3 |
InChIキー |
FXTUYDOFOBMLTB-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC(=C=C)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methanone, [3-chloro-4-(1-pyrrolidinyl)phenyl]phenyl-](/img/structure/B14207966.png)
![4-Nitro-3-[4-phenyl-5-(prop-2-en-1-yl)-2H-imidazol-2-ylidene]-2,3-dihydro-1H-pyrazole](/img/structure/B14207975.png)
![Phosphonic acid, [bis(4-chlorophenyl)methyl]-, dimethyl ester](/img/structure/B14207977.png)
![1-Dodecanaminium, N-[(2-ethylbutoxy)methyl]-N,N-dimethyl-, chloride](/img/structure/B14207981.png)

![N~1~-[(4-Methylphenyl)methyl]-N~4~-phenylbut-2-enediamide](/img/structure/B14207989.png)




![2-[(2-{[3-(Trifluoromethyl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile](/img/structure/B14208025.png)
![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]aniline](/img/structure/B14208034.png)
![N-[1-(4-Acetylphenyl)ethenyl]acetamide](/img/structure/B14208036.png)
![Furo[3,2-c]oxepin-4(2H)-one, 2,2-diethyl-3,6,7,8-tetrahydro-](/img/structure/B14208040.png)
